Application Summary: Isoxazole derivatives, including 3-Isoxazolecarboxylic acid, have been found to have immunoregulatory properties . These compounds have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Methods of Application: The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Results or Outcomes: The beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .
Application Summary: A series of isoxazole-based compounds, bearing a carboxy moiety at the C3 position, are highly potent and versatile anti-TB agents . These compounds are considered promising anti-TB chemotypes and present attractive lead compounds for TB drug development .
Methods of Application: These compounds were tested against replicating Mycobacterium tuberculosis (Mtb) strains and nonreplicating Mtb (NRP-TB) phenotype .
Results or Outcomes: Several members of this compound class exhibit submicromolar in vitro activity against replicating Mtb (R-TB) and thus comparable activity to the current first-line anti-TB drugs . Certain compounds also show low micromolar activity in a model for nonreplicating Mtb (NRP-TB) phenotype .
Application Summary: It was demonstrated that one of the synthesized compounds, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 . 4,5-diarylisoxazol-3-carboxylic acids could also serve as leukotriene synthesis inhibitors .
3-Isoxazolecarboxylic acid is a heterocyclic compound characterized by the presence of an isoxazole ring, which contains a five-membered structure with three carbon atoms, one nitrogen atom, and one oxygen atom. Its molecular formula is , and it has a molar mass of approximately 113.07 g/mol. The compound is notable for its acidic properties, attributed to the carboxylic acid functional group attached to the isoxazole ring. The melting point of 3-isoxazolecarboxylic acid ranges from 149 to 150.5 °C .
A significant reaction involves the conversion of 3-isoxazolecarboxylic acid into various derivatives through substitution reactions, which can be facilitated by the presence of activating groups or catalysts .
Research indicates that 3-isoxazolecarboxylic acid exhibits biological activity, particularly in medicinal chemistry. It has been utilized as a building block for designing inhibitors targeting various enzymes. For instance, studies have shown that modifications involving this compound can enhance inhibitory potency against specific phosphatases, indicating its potential as a pharmacophore in drug development .
Several synthetic routes have been developed for preparing 3-isoxazolecarboxylic acid:
These methods vary in efficiency and scalability, with some being more suitable for laboratory synthesis while others may be adapted for industrial production.
3-Isoxazolecarboxylic acid serves multiple purposes:
Interaction studies involving 3-isoxazolecarboxylic acid focus on its role as an inhibitor in biochemical pathways. For example, modifications of this compound have been shown to enhance binding affinity and selectivity towards target enzymes, such as phosphatases. Kinetic analyses reveal that certain derivatives exhibit competitive inhibition mechanisms, highlighting their potential as therapeutic agents .
Several compounds are structurally related to 3-isoxazolecarboxylic acid, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 0.87 |
5-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 0.85 |
5-(tert-Butyl)isoxazole-3-carboxylic acid | C8H11NO3 | 0.78 |
5-Cyclopropylisoxazole-3-carboxylic acid | C7H9NO3 | 0.75 |
5-Phenylisoxazole-3-carboxylic acid | C9H7NO3 | 0.69 |
The uniqueness of 3-isoxazolecarboxylic acid lies in its specific structural configuration and its ability to serve as a versatile building block for various pharmacologically active compounds. Its distinct properties compared to similar compounds make it a valuable target for further research and application in medicinal chemistry.
3-Isoxazolecarboxylic acid possesses the molecular formula C₄H₃NO₃ with a molecular weight of 113.07 grams per mole [1] [2]. The compound exhibits a monoisotopic mass of 113.011293 atomic mass units [3]. This heterocyclic carboxylic acid contains four carbon atoms, three hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific five-membered ring structure with an attached carboxyl functional group [1].
The exact mass determination of 113.011292958 daltons provides precise identification for analytical purposes [4]. The compound demonstrates one rotatable bond and eight heavy atoms within its molecular framework [4]. The topological polar surface area measures 63.3 square angstroms, indicating moderate polarity characteristics [4].
Structural investigations of isoxazole derivatives reveal specific geometric parameters that characterize the molecular framework. Crystallographic studies of related 5-methyl-3-phenylisoxazole-4-carboxylic acid demonstrate that the carboxylic acid group maintains near-coplanarity with the isoxazole ring, exhibiting a carbon-carbon-carbon-oxygen torsion angle of -3.3 degrees [5] [6]. The phenyl and isoxazole rings in substituted derivatives form dihedral angles of approximately 56.64 degrees [5] [6].
Research on isoxazole bond distances indicates that the oxygen-nitrogen bond length in the heterocyclic ring falls within the range of 1.7 to 3.0 angstroms [7]. The carbon-carbon bonds within the ring structure maintain typical aromatic character with bond lengths comparable to other five-membered heterocycles [7]. Theoretical calculations suggest that the molecular geometry exhibits planar characteristics within the isoxazole ring system [8] [9].
The electronic structure of 3-isoxazolecarboxylic acid involves delocalized electron systems within the isoxazole ring. Photoelectron spectroscopy studies reveal that isoxazole compounds undergo deprotonation at multiple sites, including the most acidic C5 position and the least acidic C4 position [10]. The electronic distribution demonstrates π-electron delocalization across the five-membered ring, contributing to aromatic stability [10].
Quantum mechanical calculations indicate that the nitrogen atom within the isoxazole ring acts as an electron acceptor, influencing the overall electronic distribution [11]. The carboxylic acid functional group provides additional electron-withdrawing characteristics, affecting the electron density distribution throughout the molecular structure [10]. Time-resolved photoelectron studies demonstrate that the ground state neutral species exhibit σ radical character [10].
3-Isoxazolecarboxylic acid exhibits a melting point of 149°C, as consistently reported across multiple sources [12] [13] [14]. The compound demonstrates thermal stability under standard conditions, with literature values ranging from 149-150.5°C [13] [14]. Patent documentation confirms the melting point range of 149-152°C, establishing reliable thermal characterization data [14].
The crystalline form appears as a white to off-white solid at room temperature [12]. Thermal analysis indicates that the compound maintains structural integrity up to its melting point without significant decomposition [13]. The predicted boiling point reaches 321.2±15.0°C under atmospheric pressure conditions [12].
The density of 3-isoxazolecarboxylic acid measures 1.449±0.06 grams per cubic centimeter under predicted standard conditions [12] [15]. Related isoxazole derivatives demonstrate density values ranging from 1.316 to 1.449 grams per cubic centimeter depending on substitution patterns [16] [17]. The density characteristics reflect the compact molecular structure and hydrogen bonding capabilities of the carboxylic acid functionality [15].
Comparative analysis with similar heterocyclic compounds reveals that the density falls within expected ranges for five-membered ring carboxylic acids [18]. The specific gravity measurements provide important parameters for analytical identification and purity assessment [15].
3-Isoxazolecarboxylic acid demonstrates moderate solubility characteristics influenced by its polar carboxylic acid group and heterocyclic structure. The compound exhibits limited solubility in nonpolar solvents while showing enhanced dissolution in polar protic solvents due to hydrogen bonding capabilities [19]. Studies on related methyl-substituted isoxazole carboxylic acids indicate slight solubility in dimethyl sulfoxide [19] [20].
The solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid functionality and the moderately hydrophobic isoxazole ring [21]. Water solubility remains limited due to the heterocyclic ring structure, while alcoholic solvents provide better dissolution characteristics [21]. The compound requires storage under controlled conditions at 2-8°C with protection from light to maintain stability [12].
3-Isoxazolecarboxylic acid exhibits a predicted pKa value of 3.39±0.10, indicating moderate acid strength characteristic of carboxylic acids [12]. This acidity constant places the compound within the typical range for heterocyclic carboxylic acids, demonstrating stronger acidity than simple aliphatic carboxylic acids due to the electron-withdrawing nature of the isoxazole ring [22]. Related isoxazole carboxylic acid derivatives show pKa values ranging from 2.90 to 4.05 depending on substitution patterns [19] [23] [24].
The acid strength reflects the stabilization of the conjugate base through resonance delocalization within the isoxazole ring system [22]. Comparative studies with benzoic acid (pKa 4.20) demonstrate that the isoxazole ring provides enhanced electron withdrawal, resulting in increased acidity [22]. The carboxylic acid group maintains typical ionization behavior with pH-dependent dissociation characteristics [22].
The ionization behavior of 3-isoxazolecarboxylic acid follows classical carboxylic acid patterns with pH-dependent deprotonation of the carboxyl group [25]. At physiological pH values, the compound exists predominantly in its ionized carboxylate form due to the relatively low pKa value [22]. The ionization process involves the release of a proton from the carboxylic acid group, forming a resonance-stabilized carboxylate anion [25].
Photoelectron spectroscopy studies reveal that isoxazole compounds undergo complex ionization pathways involving multiple deprotonation sites [10]. The primary ionization occurs at the carboxylic acid group, while secondary processes may involve the heterocyclic ring system under specific conditions [10]. The ionization behavior demonstrates sensitivity to solvent polarity and pH conditions [11].
3-Isoxazolecarboxylic acid readily forms salts through neutralization reactions with appropriate bases, following standard carboxylic acid chemistry [25]. The carboxylate anion formed upon deprotonation can interact with metal cations to produce crystalline salt forms [25]. Salt formation involves electrostatic interactions between the negatively charged carboxylate oxygen atoms and positively charged metal centers [25].
The formation of sodium, potassium, and other alkali metal salts proceeds through straightforward acid-base neutralization mechanisms [25]. These salt forms often exhibit enhanced water solubility compared to the parent acid, making them useful for various applications [25]. The crystalline structure of the salt forms depends on the specific cation involved and crystallization conditions [25].
The infrared spectrum of 3-isoxazolecarboxylic acid displays characteristic absorption bands that facilitate structural identification. The carboxylic acid functionality produces a broad absorption band spanning 3300-2500 cm⁻¹, centered around 3000 cm⁻¹, representing the O-H stretching vibration [26]. This broad band appears due to hydrogen bonding between carboxylic acid dimers [26].
The carbonyl stretching vibration of the carboxylic acid appears as an intense band in the region 1760-1690 cm⁻¹ [26]. Additional characteristic bands include the C-O stretching vibration at 1320-1210 cm⁻¹ and the O-H bending vibration at 1440-1395 cm⁻¹ [26]. High-resolution infrared studies of isoxazole reveal fundamental bands at 1370.9 cm⁻¹ and 764.9 cm⁻¹, corresponding to specific ring vibrations [8] [9].
Frequency Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3300-2500 | O-H stretch (carboxylic acid) | Strong, broad |
1760-1690 | C=O stretch (carboxylic acid) | Strong |
1370.9 | Isoxazole ring vibration | Medium |
1320-1210 | C-O stretch | Medium |
764.9 | Ring deformation | Medium |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-isoxazolecarboxylic acid. Proton NMR spectra reveal characteristic signals for the isoxazole ring protons and the carboxylic acid proton [14] [27]. The isoxazole ring protons appear as doublets in the aromatic region, typically around 6.93 and 9.14 ppm, with coupling constants of approximately 1.8 Hz [13] [14].
Carbon-13 NMR spectroscopy demonstrates distinct signals for the carbon atoms within the isoxazole ring and the carboxylic acid carbon [27] [28]. Structural studies of related compounds show carbon signals at approximately 157-160 ppm for the isoxazole carbons and around 170 ppm for the carboxylic acid carbonyl carbon [27] [28]. The chemical shifts reflect the electronic environment influenced by the nitrogen and oxygen heteroatoms [29].
Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |
---|---|---|---|
C-4 (H) | 6.93 | - | Doublet |
C-5 (H) | 9.14 | - | Doublet |
C-3 | - | ~160 | - |
C-4 | - | ~103 | - |
C-5 | - | ~157 | - |
COOH | 14.0 | ~170 | Broad |
Mass spectrometry of 3-isoxazolecarboxylic acid reveals characteristic fragmentation patterns that aid in structural confirmation. The molecular ion peak appears at m/z 113, corresponding to the molecular weight [30] [31]. Principal fragment ions include m/z 68, m/z 45, and the molecular ion as the third highest peak [4].
Electron ionization mass spectrometry demonstrates typical fragmentation involving loss of carboxyl-related fragments [30]. The base peak often corresponds to the loss of carbon dioxide (44 mass units) or carboxylic acid functionality [32]. Gas chromatography-mass spectrometry analysis provides additional separation and identification capabilities for analytical applications [30].
m/z Value | Relative Intensity | Fragment Assignment |
---|---|---|
113 | Moderate | Molecular ion [M]⁺ |
68 | High | Base peak |
45 | High | [COOH]⁺ |
44 | Moderate | [CO₂]⁺ |
3-Isoxazolecarboxylic acid exhibits characteristic ultraviolet-visible absorption properties related to its heterocyclic structure and conjugated system. Related isoxazole derivatives demonstrate absorption maxima in the range of 290-374 nm, corresponding to π→π* electronic transitions [33] [34] [35]. The absorption characteristics depend on the specific substitution pattern and solvent environment [34].
Studies of isoxazole compounds reveal that UV absorption maxima typically occur around 336-374 nm with molar absorptivity values ranging from 1.83 × 10⁴ to 1.69 × 10⁵ M⁻¹ cm⁻¹ [35]. The electronic transitions involve the π-electron system of the isoxazole ring and may be influenced by the electron-withdrawing carboxylic acid group [34]. Solvent effects can cause bathochromic or hypsochromic shifts in the absorption maxima [34].
Wavelength (nm) | Transition Type | Typical ε (M⁻¹cm⁻¹) |
---|---|---|
290-320 | π→π* (S₀→S₁) | 10⁴-10⁵ |
220-250 | π→π* (S₀→S₂) | 10⁴-10⁵ |
280-300 | n→π* | 10²-10³ |
Irritant